3,8-Dichloroisoquinoline chemical structure and physicochemical properties
3,8-Dichloroisoquinoline chemical structure and physicochemical properties
An In-depth Technical Guide to 3,8-Dichloroisoquinoline: Structure, Properties, and Synthetic Utility
Abstract
3,8-Dichloroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The presence of two chlorine atoms on the isoquinoline core at positions 3 and 8 renders 3,8-dichloroisoquinoline a valuable and potentially versatile precursor in medicinal chemistry and organic synthesis. The distinct electronic environments of the two chloro-substituents suggest differential reactivity, offering opportunities for selective functionalization to build molecular libraries for drug discovery. This guide provides a comprehensive overview of its chemical structure, known and predicted physicochemical properties, a proposed synthetic strategy, and its potential applications as a building block for developing novel therapeutic agents.
Chemical Identity and Structure
3,8-Dichloroisoquinoline is definitively identified by its unique CAS number and molecular formula. The structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, with chlorine atoms substituted at the C3 and C8 positions.
Caption: Chemical structure of 3,8-Dichloroisoquinoline.
Physicochemical Properties
Comprehensive experimental data for 3,8-dichloroisoquinoline is limited in publicly available literature. The following table summarizes key identifiers and properties, including computationally predicted values where experimental data is unavailable. Predicted values offer a valuable preliminary assessment for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1184843-27-3 | [3][4] |
| Molecular Formula | C₉H₅Cl₂N | [3][5] |
| Molecular Weight | 198.05 g/mol | [] |
| IUPAC Name | 3,8-dichloroisoquinoline | [3] |
| InChI Key | MZTDDGSXLMDFKB-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Cl)Cl | [5] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Poorly soluble in water (predicted). Soluble in organic solvents like DMF, DMSO (inferred). | [5][7][8] |
| Predicted XlogP | 3.7 | [5] |
Proposed Synthesis Protocol
Workflow: Proposed Synthesis of 3,8-Dichloroisoquinoline
Caption: Proposed multi-step synthesis of 3,8-Dichloroisoquinoline.
Step-by-Step Methodology & Scientific Rationale
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Step 1: Carbon-Carbon Bond Formation (e.g., Stille Coupling)
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Protocol: To a solution of 2-bromo-5-chlorobenzaldehyde (1.0 eq) in an anhydrous solvent such as toluene or DMF, add N-vinylacetamide (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a suitable base. The reaction is heated under an inert atmosphere until completion.
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Causality: This initial step constructs the necessary carbon framework. Palladium-catalyzed cross-coupling reactions are exceptionally reliable for forming C-C bonds. Using a protected vinylamine equivalent is crucial for setting up the subsequent cyclization step to form the isoquinoline core.
-
-
Step 2: Cyclization to form Isoquinolinone Intermediate
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Protocol: The product from Step 1 is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), and heated. This effects an intramolecular electrophilic aromatic substitution to close the ring.
-
Causality: This is the key ring-forming step. The acidic conditions protonate the amide oxygen, activating the molecule for cyclization onto the aromatic ring, a classic Bischler-Napieralski type reaction, to yield 8-chloro-3-methylisoquinolin-1(2H)-one or a related intermediate.
-
-
Step 3: Chlorination
-
Protocol: The isoquinolinone intermediate is heated under reflux with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is a standard and highly effective reagent for converting keto or hydroxyl groups on nitrogen-containing heteroaromatic rings into chlorides.[9] This reaction converts the isoquinolinone tautomer into the desired 3-chloro-isoquinoline system, yielding the final product, 3,8-dichloroisoquinoline. The resulting product can then be purified using standard techniques like column chromatography.
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Reactivity and Applications in Drug Development
The true value of 3,8-dichloroisoquinoline lies in its potential as a versatile chemical scaffold. The two chlorine atoms serve as reactive handles that can be selectively replaced or modified using modern synthetic methods, primarily palladium-catalyzed cross-coupling reactions.
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Differential Reactivity: The chlorine at the 3-position is generally more reactive towards nucleophilic substitution and cross-coupling than the chlorine at the 8-position due to the electronic influence of the ring nitrogen. This allows for sequential, site-selective functionalization.
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Scaffold for Library Synthesis: By exploiting this differential reactivity, a diverse library of molecules can be generated from a single starting material. For example, a Suzuki coupling could be performed selectively at the C3 position, followed by a Buchwald-Hartwig amination at the C8 position.
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Therapeutic Potential: The isoquinoline core is a "privileged scaffold" found in many biologically active compounds.[1][2] Derivatives are known to target a wide array of biological systems, including protein kinases, topoisomerases, and various receptors.[2][10] By using 3,8-dichloroisoquinoline, researchers can rapidly synthesize novel analogues to screen for activity in areas such as:
Conceptual Workflow: From Scaffold to Drug Candidates
Caption: Conceptual workflow for utilizing 3,8-dichloroisoquinoline in drug discovery.
Safety and Handling
As a halogenated aromatic compound, 3,8-dichloroisoquinoline requires careful handling in a laboratory setting. The following safety information is based on GHS classifications for this compound.[3]
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
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